

# A Comparative Guide to Next-Generation Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies.[1][2][3] Next-generation cleavable linkers are being engineered to offer enhanced stability in circulation and more efficient, targeted release of cytotoxic payloads within the tumor microenvironment.[1][4] This guide provides an objective comparison of the performance of various next-generation cleavable linkers, supported by experimental data and detailed methodologies to aid in the rational design and selection of linkers for novel ADCs.

## The Critical Role of the Linker

The linker is a crucial component of an ADC, connecting the monoclonal antibody to the potent cytotoxic payload.[1][2] An ideal linker must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling rapid and efficient cleavage to unleash the payload upon reaching the target cancer cells.[1][4] Cleavable linkers are designed to break in response to specific triggers within the tumor microenvironment or inside tumor cells, such as enzymes, pH, or redox potential.[4][5] More than 80% of clinically approved ADCs utilize cleavable linkers.[1]

## **Mechanisms of Action: An Overview**

Next-generation cleavable linkers can be broadly categorized based on their cleavage mechanism. The primary mechanisms include enzymatic cleavage, pH-sensitive hydrolysis,



and reduction of disulfide bonds.

# Antibody-Drug Conjugate (ADC) Administration Systemic Circulation (Linker is Stable) Targeting Tumor Cell (Antigen Expression) Binding Internalization (Endocytosis) Lysosome/Endosome (Cleavage Trigger) Linker Cleavage Payload Release Interaction with Intracellular Target (e.g., DNA, Tubulin)

General Mechanism of Antibody-Drug Conjugate Action

Click to download full resolution via product page

Apoptosis/ Cell Death



General mechanism of action for an antibody-drug conjugate.

# Performance Comparison of Next-Generation Cleavable Linkers

The choice of a cleavable linker significantly impacts the therapeutic index of an ADC. The following tables summarize key performance data for different linker technologies.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with

Different Cleavable Linkers

| Linker Type          | Specific<br>Linker<br>Example | Payload     | Target Cell<br>Line | IC50        | Reference(s |
|----------------------|-------------------------------|-------------|---------------------|-------------|-------------|
| Enzyme-<br>Cleavable | Val-Cit                       | MMAE        | HER2+ (SK-<br>BR-3) | 10-50 ng/mL | [6]         |
| Enzyme-<br>Cleavable | β-glucuronide                 | MMAE        | CD70+ (786-<br>O)   | 0.5-5 nM    |             |
| Enzyme-<br>Cleavable | β-<br>galactosidase           | MMAE        | HER2+               | 8.8 pM      | [1]         |
| pH-Sensitive         | Hydrazone                     | Doxorubicin | Lewis Y+<br>(L2987) | ~1 μg/mL    | [2]         |
| Redox-<br>Sensitive  | SPDB<br>(Disulfide)           | DM4         | FRα+ (KB)           | 0.1-1 nM    |             |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

## **Table 2: Plasma Stability of Different Cleavable Linkers**



| Linker Type          | Specific Linker<br>Example          | Stability Metric                              | Species        | Reference(s) |
|----------------------|-------------------------------------|-----------------------------------------------|----------------|--------------|
| Enzyme-<br>Cleavable | Val-Cit                             | Generally stable                              | Human, Primate | [6]          |
| pH-Sensitive         | Hydrazone                           | t1/2 ≈ 2 days                                 | Human, Mouse   | [1]          |
| pH-Sensitive         | Carbonate                           | t1/2 = 36 h                                   | [1]            | _            |
| Redox-Sensitive      | Disulfide                           | Variable,<br>dependent on<br>steric hindrance | [7]            |              |
| Enzyme-<br>Cleavable | Tandem<br>(Glucuronide-<br>Val-Cit) | Significantly improved vs. Val-Cit alone      | Rat            | [8][9]       |

## In-Depth Look at Cleavable Linker Technologies Enzyme-Cleavable Linkers

These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[10] The valine-citrulline (Val-Cit) dipeptide is the most common example.[11] Next-generation approaches include the use of other enzymes like  $\beta$ -glucuronidase and  $\beta$ -galactosidase, which are also overexpressed in the tumor microenvironment.[1]





**Enzyme-Cleavable Linker Pathway** 

Click to download full resolution via product page

Mechanism of payload release for enzyme-cleavable linkers.

## **pH-Sensitive Linkers**

These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.0) compared to the physiological pH of blood (~7.4).[12][13] Hydrazones and carbonates are common examples of acid-labile moieties used in these linkers.[2][9] While effective, some earlier pH-sensitive linkers showed insufficient stability in circulation.[1]





Click to download full resolution via product page

Mechanism of payload release for pH-sensitive linkers.

## **Redox-Sensitive Linkers**

This class of linkers utilizes disulfide bonds, which are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, where glutathione concentrations are significantly higher.[2][14] The stability of disulfide linkers can be tuned by introducing steric hindrance around the disulfide bond.[7]

# The Bystander Effect: A Key Advantage of Cleavable Linkers



A significant advantage of many cleavable linkers is their ability to induce a "bystander effect". [15][16] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[15][16][17] This is particularly important in treating heterogeneous tumors where antigen expression can be varied.[17]

## The Bystander Effect of ADCs



Click to download full resolution via product page

Illustration of the bystander killing effect.

## **Experimental Protocols for Linker Evaluation**

Robust and reproducible experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

## **Workflow for ADC Performance Evaluation**





Click to download full resolution via product page

A typical experimental workflow for evaluating ADC performance.

## **In Vitro Plasma Stability Assay**

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[6]

#### Methodology:

- Incubation: Incubate the ADC at a set concentration (e.g., 100 μg/mL) in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.[6][18]
- Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[6]



- Quantification of Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).[6][14][19]
- Quantification of Free Payload: Precipitate plasma proteins (e.g., with acetonitrile) and quantify the amount of released payload in the supernatant using LC-MS/MS.[18]
- Data Analysis: Determine the half-life of the ADC in plasma and the rate of payload release over time.

## **In Vitro Linker Cleavage Assay**

Objective: To determine the rate and efficiency of linker cleavage under specific conditions (e.g., in the presence of a target enzyme or at a specific pH).

#### Methodology:

- Incubation: Incubate the ADC in a buffered solution containing the cleavage trigger (e.g., purified cathepsin B for a Val-Cit linker, or a buffer at pH 5.0 for a pH-sensitive linker) at 37°C.[18]
- Time Points: Collect samples at various time intervals.
- Reaction Quenching: Stop the reaction by adding an inhibitor (for enzymatic cleavage) or neutralizing the pH.[18]
- Analysis: Analyze the reaction mixture for the released payload using reverse-phase highperformance liquid chromatography (RP-HPLC) or LC-MS/MS.[18]
- Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[18]

## In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.[20]

#### Methodology:



- Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.[11]
- ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting isotype control ADC, and free payload for a set duration (e.g., 72-96 hours).[11]
- MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
- Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO)
  to dissolve the formazan crystals.[11]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Plot the dose-response curves and determine the IC50 values using a non-linear regression model.[6][20]

## **Bystander Effect Co-Culture Assay**

Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[15][20]

#### Methodology:

- Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP)
  for identification.[11][20]
- Co-Culture Seeding: Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1) in 96-well plates.[11]
- ADC Treatment: Treat the co-culture with the ADC at various concentrations for 72-96 hours.
  [11]
- Viability Assessment:
  - Quantify the viability of the total cell population using a standard cell viability assay (e.g., CellTiter-Glo).



- Specifically quantify the viability of the fluorescently labeled antigen-negative cells using imaging cytometry or a fluorescence plate reader.
- Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of these cells when cultured alone and treated with the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

## Conclusion

The selection of a cleavable linker is a critical determinant of the success of an ADC. Next-generation linkers offer improved stability and more specific payload release mechanisms, leading to a wider therapeutic window.[4] By carefully considering the comparative performance data and employing robust experimental protocols for evaluation, researchers can make informed decisions in the design of novel and more effective antibody-drug conjugates. The continued innovation in linker technology will undoubtedly be a key driver in the future development of this promising class of cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. njbio.com [njbio.com]
- 4. adc.bocsci.com [adc.bocsci.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. benchchem.com [benchchem.com]



- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADC Plasma Stability Analysis Service Creative Biolabs [creative-biolabs.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [A Comparative Guide to Next-Generation Cleavable Linkers for Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427514#next-generation-cleavable-linkers-for-antibody-drug-conjugates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com